molecular formula C11H21ClN2O2 B2573638 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride CAS No. 2227107-91-5

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride

Cat. No.: B2573638
CAS No.: 2227107-91-5
M. Wt: 248.75
InChI Key: WWQRKRDWYBRFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include methanol, ethanol, or water.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving:

    Purification Steps: Crystallization or recrystallization to obtain the pure product.

    Quality Control: Analytical techniques such as HPLC or NMR to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the diazabicyclo ring system.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, dichloromethane, or water depending on the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazabicyclo ring system can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride is unique due to its specific ring structure and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXHPGOCQWYXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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